molecular formula C10H24NO3P B1524031 10-Aminodecylphosphonic acid CAS No. 859458-82-5

10-Aminodecylphosphonic acid

Cat. No.: B1524031
CAS No.: 859458-82-5
M. Wt: 237.28 g/mol
InChI Key: JXCXYNMSRUFZJX-UHFFFAOYSA-N
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Description

10-Aminodecylphosphonic acid: is an organic compound with the molecular formula C10H24NO3P It is characterized by the presence of a phosphonic acid group attached to a decyl chain with an amino group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Aminodecylphosphonic acid typically involves the reaction of decylamine with a phosphonic acid derivative. One common method is the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by hydrolysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 10-Aminodecylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Chemistry: 10-Aminodecylphosphonic acid is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: In biological research, this compound is studied for its potential as a biomimetic molecule due to its structural similarity to natural phosphonates. It is also explored for its role in enzyme inhibition and as a ligand in biochemical assays .

Medicine: The compound’s potential antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents. Its ability to interact with biological membranes and proteins is of particular interest in medicinal chemistry .

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and corrosion inhibitors. Its ability to form stable complexes with metal ions makes it valuable in materials science and engineering .

Mechanism of Action

The mechanism of action of 10-Aminodecylphosphonic acid involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the long hydrophobic decyl chain enables the compound to integrate into lipid bilayers, affecting membrane stability and function .

Comparison with Similar Compounds

    Aminomethylphosphonic acid: Similar in structure but with a shorter chain.

    Aminophosphonic acids: A broad class of compounds with varying chain lengths and functional groups.

Uniqueness: 10-Aminodecylphosphonic acid is unique due to its long decyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

IUPAC Name

10-aminodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCXYNMSRUFZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302255
Record name P-(10-Aminodecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859458-82-5
Record name P-(10-Aminodecyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859458-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-(10-Aminodecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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